3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride
Overview
Description
3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is an organic compound with the molecular formula C11H8ClNO2. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is known for its reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known that this compound can be used as a reaction intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.
Mode of Action
As an intermediate in organic synthesis, its mode of action likely involves the formation of covalent bonds with its target molecules, leading to the synthesis of more complex compounds .
Biochemical Pathways
Given its role as a synthetic intermediate, it is likely involved in various biochemical pathways depending on the specific context of its use .
Pharmacokinetics
Its physicochemical properties such as its molecular weight (22164 g/mol), density (1278 g/cm^3), and boiling point (3691°C at 760 mmHg) suggest that it may have moderate bioavailability .
Result of Action
As a synthetic intermediate, its primary effect is likely the formation of more complex compounds through chemical reactions .
Action Environment
The action of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride can be influenced by various environmental factors. For instance, its stability at room temperature suggests that it can maintain its structure and function in a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride typically involves the reaction of 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid with thionyl chloride. The reaction is carried out under cooling conditions, usually at temperatures between -12°C to -14°C, to control the exothermic nature of the reaction. The process involves the following steps:
- Dissolving 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid in an appropriate solvent such as methylene chloride.
- Adding thionyl chloride dropwise to the solution under cooling.
- Stirring the reaction mixture for several hours to ensure complete conversion to the carbonyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency and safety, often involving automated systems for precise control of temperature and reagent addition. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Methylene chloride, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.
Catalysts: Catalysts like pyridine can be used to enhance the reaction rate.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in the preparation of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5-methylisoxazole-4-carbonyl chloride
- 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid
- 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde
Uniqueness
3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is unique due to its specific reactivity profile, which allows for the selective introduction of the isoxazole ring into various molecules. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic compounds .
Properties
IUPAC Name |
3-methyl-5-phenyl-1,2-oxazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-9(11(12)14)10(15-13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFYIVAJRVFJHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380147 | |
Record name | 3-METHYL-5-PHENYL-4-ISOXAZOLECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91182-77-3 | |
Record name | 3-METHYL-5-PHENYL-4-ISOXAZOLECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-5-phenylisoxazole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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